![molecular formula C22H24FN5O B2943447 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone CAS No. 2034260-24-5](/img/structure/B2943447.png)
2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24FN5O and its molecular weight is 393.466. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The chemical synthesis and characterization of novel derivatives related to the compound of interest involve intricate techniques and methodologies. For instance, Bhat et al. (2018) described a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing a method that could potentially be adapted for synthesizing compounds similar to 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone with good yield via simple and efficient processes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Docking Studies and Biological Activity
Docking studies play a crucial role in the development of compounds with potential therapeutic applications. Balaraju, Kalyani, and Laxminarayana (2019) synthesized piperazine-1-yl-1H-indazole derivatives, including novel compounds structurally related to the one , and presented docking studies to illustrate their medicinal chemistry relevance (Balaraju, Kalyani, & Laxminarayana, 2019).
Structure-Activity Relationship Studies
Mermer et al. (2018) prepared 1,2,4-Triazole derivatives containing a piperazine nucleus and performed structure-activity relationship (SAR) studies. These compounds, including their synthesis under various conditions (conventional, ultrasound, and microwave irradiation), were evaluated for their biological activities, offering insights into the development of compounds with enhanced bioactivity (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Orthogonal Protection Strategies
The synthesis of 2-substituted piperazines, as discussed by Clark and Elbaum (2007), provides a methodology for creating orthogonally protected piperazines from which a variety of 2-substituted derivatives can be prepared. This technique may be applicable in the synthesis of complex molecules like 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone, suggesting a route for the introduction of specific substituents at the piperazine moiety (Clark & Elbaum, 2007).
Neuroprotective Activities
Gao et al. (2022) designed and synthesized new edaravone derivatives containing a benzylpiperazine moiety, evaluated for neuroprotective activities in vitro and in vivo. The study highlights the potential for developing neuroprotective agents by incorporating specific pharmacophores, which could be relevant for compounds structurally related to 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone, indicating a direction for future research in cerebral ischemic stroke treatment (Gao, Ma, Xu, Jiang, Xu, Zhong, & Wu, 2022).
properties
IUPAC Name |
2-(2-fluorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-18-7-3-1-5-16(18)15-20(29)26-11-13-27(14-12-26)22-21-17-6-2-4-8-19(17)25-28(21)10-9-24-22/h1,3,5,7,9-10H,2,4,6,8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJAOLBFSDNYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.